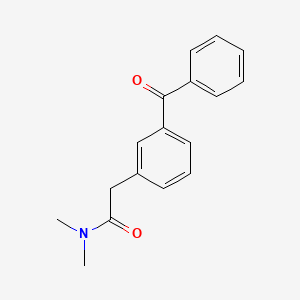
2-(3-Benzoylphenyl)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Benzoylphenyl)-N,N-dimethylacetamide is an organic compound that belongs to the class of benzoylphenyl derivatives It is structurally characterized by a benzoyl group attached to a phenyl ring, which is further connected to an acetamide moiety with two N,N-dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Benzoylphenyl)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the acylation of 3-aminobenzophenone with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like methanol or ethanol to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. This method allows for the efficient coupling of aryl Grignard reagents with acyl chlorides under mild conditions, using eco-friendly solvents like 2-methyltetrahydrofuran. The process is designed to be safe and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Benzoylphenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoylbenzoic acid, while reduction could produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
2-(3-Benzoylphenyl)-N,N-dimethylacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(3-Benzoylphenyl)-N,N-dimethylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound is known to inhibit the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins. By inhibiting this pathway, the compound exerts anti-inflammatory and analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Benzoylphenyl)propanoic acid: A non-steroidal anti-inflammatory drug (NSAID) with similar structural features.
2-(3-Benzoylphenyl)propanamide: Another derivative with comparable properties and applications.
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: A compound with potential anti-cancer properties
Uniqueness
2-(3-Benzoylphenyl)-N,N-dimethylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
24026-35-5 |
|---|---|
Fórmula molecular |
C17H17NO2 |
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
2-(3-benzoylphenyl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C17H17NO2/c1-18(2)16(19)12-13-7-6-10-15(11-13)17(20)14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Clave InChI |
OCKAZIAJRHOPOT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B14708276.png)
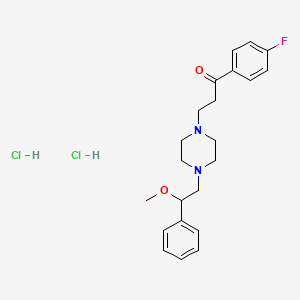
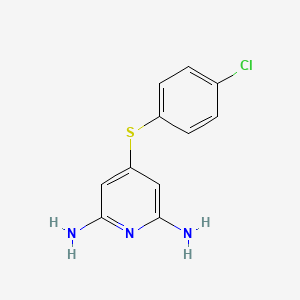
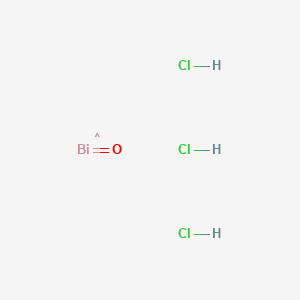

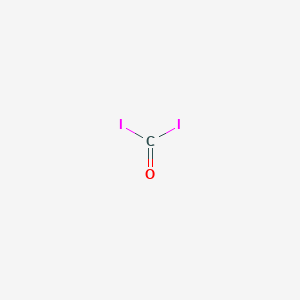

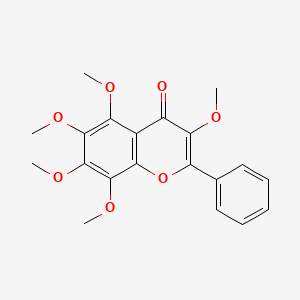

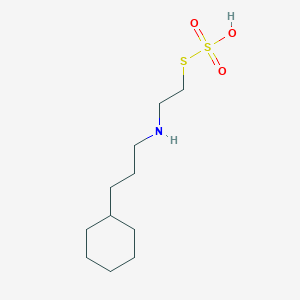
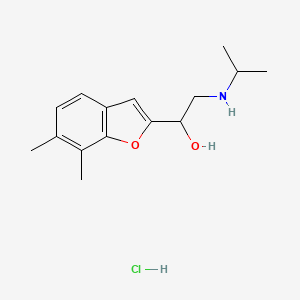
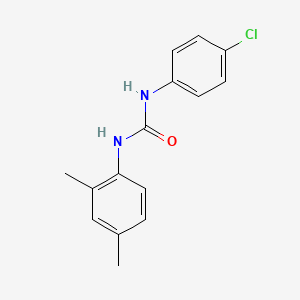
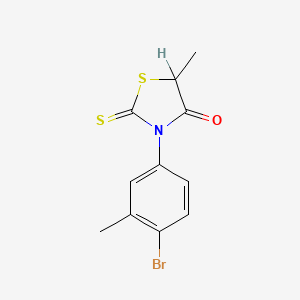
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
